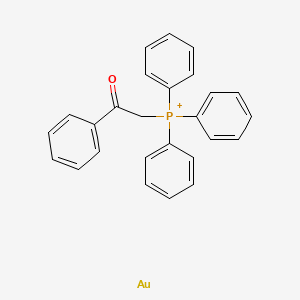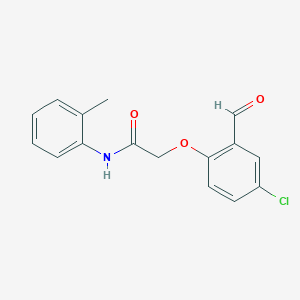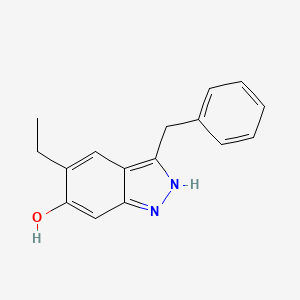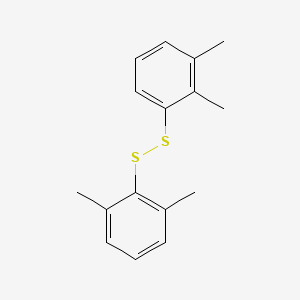
2-(Cyclohexyloxy)-1-methylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-1-methylethyl acetate is an organic compound with a unique structure that combines a cyclohexyl group, an ether linkage, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate typically involves the esterification of 2-(Cyclohexyloxy)-1-methylethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-1-methylethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Hydrolysis: 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: 2-(Cyclohexyloxy)-1-methylethanol.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-1-methylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used as a solvent and as a starting material for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-1-methylethyl acetate primarily involves its hydrolysis to release 2-(Cyclohexyloxy)-1-methylethanol and acetic acid. The ester bond is cleaved by esterases or under acidic/basic conditions, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Similar in structure but lacks the methylethyl group.
2-(Cyclohexyloxy)ethanol: Similar but lacks the acetate ester group.
Cyclohexyl methyl ether: Similar ether linkage but lacks the acetate group.
Uniqueness
2-(Cyclohexyloxy)-1-methylethyl acetate is unique due to its combination of a cyclohexyl group, an ether linkage, and an acetate ester. This unique structure imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.
Propriétés
Numéro CAS |
72727-61-8 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-cyclohexyloxypropan-2-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h9,11H,3-8H2,1-2H3 |
Clé InChI |
KALNAECRVKZDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1CCCCC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
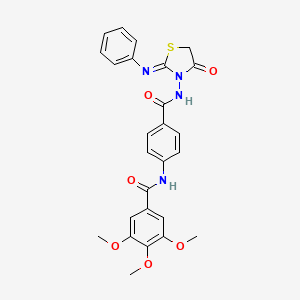
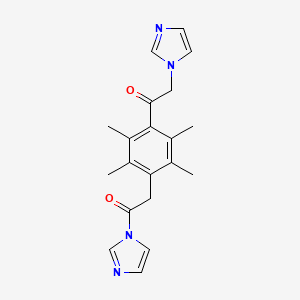
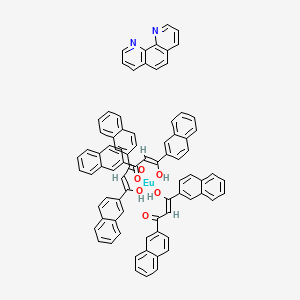

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
